N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15N5OS2 and its molecular weight is 393.48. The purity is usually 95%.
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Scientific Research Applications
Metabolic Stability Improvement
Researchers have explored the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on metabolic stability. N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with structural similarities, demonstrated potent inhibition in vitro and in vivo. The study aimed at reducing metabolic deacetylation by examining 6,5-heterocyclic analogues, leading to improved metabolic stability without compromising efficacy (Stec et al., 2011).
Fluorescent Probes for Mercury Ion
The synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, was reported. One of the derivatives was found to be an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution, indicating potential environmental monitoring applications (Shao et al., 2011).
Anti-Lung Cancer Activity
A study on fluoro substituted benzo[b]pyran compounds, which are structurally related to the compound , revealed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer. This suggests potential therapeutic applications for such compounds in cancer treatment (Hammam et al., 2005).
Insecticidal Assessment
The synthesis of novel heterocycles incorporating a thiadiazole moiety and their assessment as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlight the potential of such compounds in agricultural pest control. This indicates a broader application in the development of new insecticides (Fadda et al., 2017).
Ligand-Protein Interactions and Photovoltaic Efficiency
The study of bioactive benzothiazolinone acetamide analogs for their vibrational spectra, electronic properties, and ligand-protein interactions, along with photochemical and thermochemical modeling, suggests their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such compounds exhibit good light harvesting efficiency and free energy of electron injection, underscoring their utility in renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLFXGUADVPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.